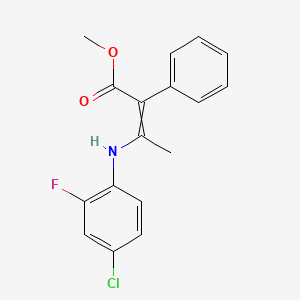

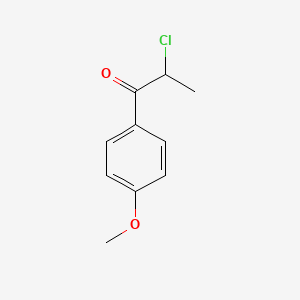

![molecular formula C14H11ClO2S B1350345 3-{[(4-Chlorophenyl)sulfanyl]methyl}benzoic acid CAS No. 30082-41-8](/img/structure/B1350345.png)

3-{[(4-Chlorophenyl)sulfanyl]methyl}benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

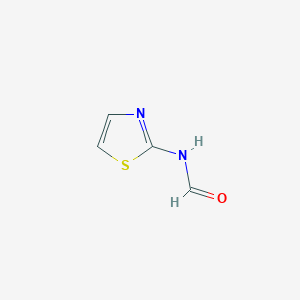

“3-{[(4-Chlorophenyl)sulfanyl]methyl}benzoic acid” is a chemical compound with the molecular formula C14H11ClO2S1. It is a complex organic compound that contains a benzoic acid group attached to a 4-chlorophenyl group via a sulfanyl methyl bridge1.

Synthesis Analysis

Unfortunately, specific synthesis methods for “3-{[(4-Chlorophenyl)sulfanyl]methyl}benzoic acid” are not readily available in the search results. However, similar compounds have been synthesized through various methods, including ring cleavage methodology reactions2.Molecular Structure Analysis

The molecular structure of “3-{[(4-Chlorophenyl)sulfanyl]methyl}benzoic acid” consists of a benzoic acid group (C7H6O2), a 4-chlorophenyl group (C6H4Cl), and a sulfanyl methyl group (CH2S) that connects the two1.

Chemical Reactions Analysis

Specific chemical reactions involving “3-{[(4-Chlorophenyl)sulfanyl]methyl}benzoic acid” are not readily available in the search results. However, similar compounds have been involved in various chemical reactions, including the synthesis of substituted pyridines2.Physical And Chemical Properties Analysis

The physical and chemical properties of “3-{[(4-Chlorophenyl)sulfanyl]methyl}benzoic acid” are not readily available in the search results. However, similar compounds like benzoic acid are soluble in water, benzene, carbon tetrachloride, acetone, and alcohols4.科学的研究の応用

Materials Science Applications

- Transparent aromatic polyimides derived from thiophenyl-substituted benzidines, including compounds related to 3-{[(4-Chlorophenyl)sulfanyl]methyl}benzoic acid, have been developed for their high refractive indices, small birefringence, and good thermomechanical stabilities. These materials are promising for optical applications due to their transparency and colorlessness in the visible region (Tapaswi et al., 2015).

Organic Synthesis and Catalysis

- Sulfuric acid ([3-(3-Silicapropyl)sulfanyl]propyl)ester has been used as a recyclable catalyst in the synthesis of 4,4′-(Arylmethylene)bis(1H-pyrazol-5-ols), demonstrating the utility of sulfur-containing compounds in facilitating efficient condensation reactions under mild conditions (Tayebi et al., 2011).

- The oxidation of sulfanyl-substituted bicyclic dioxetanes, which can be derived from compounds similar to 3-{[(4-Chlorophenyl)sulfanyl]methyl}benzoic acid, has been explored for their potential in chemiluminescence applications. These compounds exhibit stability and the ability to undergo oxidation to sulfinyl- and sulfonyl-substituted derivatives, which could be useful in developing novel chemiluminescent materials (Watanabe et al., 2010).

Biochemical Applications

- The role of cysteine in the detoxification of herbicides has been studied, showing that compounds like methyl 2-chloro-3 (4-chlorophenyl) propionate, related to 3-{[(4-Chlorophenyl)sulfanyl]methyl}benzoic acid, can undergo hydrolysis and subsequent conjugation with cysteine in vivo. This highlights the biochemical relevance of such compounds in studying detoxification pathways and interactions with biomolecules (Collet & Pont, 1978).

Environmental Applications

- The purification of water using near-UV illuminated suspensions of titanium dioxide has been investigated, where compounds like benzoic acid and its derivatives, similar to the study compound, were oxidized to carbon dioxide. This research suggests potential environmental applications of such compounds in the degradation and removal of organic pollutants from water sources (Matthews, 1990).

Safety And Hazards

Specific safety and hazard information for “3-{[(4-Chlorophenyl)sulfanyl]methyl}benzoic acid” is not readily available in the search results. However, similar compounds like m-Toluic acid can cause serious eye damage and require immediate medical attention5.

将来の方向性

The future directions for “3-{[(4-Chlorophenyl)sulfanyl]methyl}benzoic acid” are not readily available in the search results. However, similar compounds have been studied for their potential in the development of new antibacterial agents3.

Please note that this information is based on the available search results and may not be fully comprehensive or accurate. For more detailed information, please refer to specialized chemical databases or consult with a chemist.

特性

IUPAC Name |

3-[(4-chlorophenyl)sulfanylmethyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO2S/c15-12-4-6-13(7-5-12)18-9-10-2-1-3-11(8-10)14(16)17/h1-8H,9H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMSWCDAPANKIOU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)CSC2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20395824 |

Source

|

| Record name | 3-{[(4-Chlorophenyl)sulfanyl]methyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[(4-Chlorophenyl)sulfanyl]methyl}benzoic acid | |

CAS RN |

30082-41-8 |

Source

|

| Record name | 3-{[(4-Chlorophenyl)sulfanyl]methyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2,6-dichlorophenyl)sulfanyl]-5-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B1350270.png)

![N-(benzoyloxy)-N-{[4-(4-fluorophenoxy)-3-nitrophenyl]methylene}amine](/img/structure/B1350289.png)

![5-(4-Ethoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol](/img/structure/B1350301.png)

![3-[(2-Chlorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B1350305.png)

![N-acetyl-N-{5-[(Z)-(4-chlorophenyl)methylidene]-4-oxo-2-thioxo-1,3-thiazolan-3-yl}acetamide](/img/structure/B1350333.png)